Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound that features a furan ring and a thiophene ring. This compound is known for its unique chemical structure, which combines the properties of both furan and thiophene, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate typically involves the reaction of furan and thiophene derivatives under specific conditions. One common method includes the use of methoxyimino derivatives and carboxylate esters. The reaction conditions often require a controlled temperature range and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate include:
- Methyl 3-sulfonyl amino-2-thiophenecarboxylate
- Methyl 3-(1-tolyl-1H-indol-5-yl)acrylate
- Methyl 3-(1-benzyl-1H-indol-5-yl)acrylate
Uniqueness
What sets methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate apart from these similar compounds is its unique combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO4S |
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Molecular Weight |
265.29 g/mol |
IUPAC Name |
methyl 3-[5-[(Z)-methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7- |
InChI Key |
SLQFQMZNOMTPQB-QPEQYQDCSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OC |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC |
Origin of Product |
United States |
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